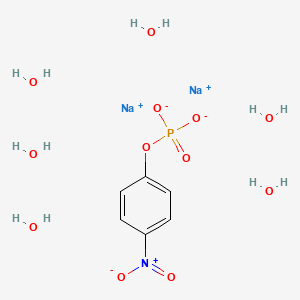

4-Nitrophenyl phosphate disodium salt hexahydrate

Description

Properties

IUPAC Name |

disodium;(4-nitrophenyl) phosphate;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6NO6P.2Na.6H2O/c8-7(9)5-1-3-6(4-2-5)13-14(10,11)12;;;;;;;;/h1-4H,(H2,10,11,12);;;6*1H2/q;2*+1;;;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAKKHKRHCKCAGH-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OP(=O)([O-])[O-].O.O.O.O.O.O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16NNa2O12P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369089 | |

| Record name | 4-Nitrophenyl phosphate disodium salt hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

333338-18-4, 9013-05-2 | |

| Record name | 4-Nitrophenyl phosphate disodium salt hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphatase | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.755 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Nitrophenyl Phosphate Disodium Salt Hexahydrate: A Technical Guide for Researchers

<

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrophenyl phosphate (pNPP) disodium salt hexahydrate is a widely used chromogenic substrate for the determination of acid and alkaline phosphatase activity.[1][2] Its reliability and the simplicity of its detection method have made it an indispensable tool in various biochemical and immunological assays, most notably in the Enzyme-Linked Immunosorbent Assay (ELISA).[3][4] This guide provides a comprehensive overview of pNPP, from its chemical properties to its practical applications, offering field-proven insights for researchers and professionals in drug development.

I. Core Concepts: Chemical and Physical Properties

4-Nitrophenyl phosphate disodium salt hexahydrate is a synthetic, non-proteinaceous compound.[5] In its solid form, it typically appears as a white to pale yellow crystalline powder.[6][7]

Key Physicochemical Data

| Property | Value | References |

| Molecular Formula | C6H4NNa2O6P · 6H2O | [8][9] |

| Molecular Weight | 371.14 g/mol | [8] |

| CAS Number | 333338-18-4 | [8] |

| Appearance | White to pale yellow crystalline powder | [6][7] |

| Solubility | Soluble in water (100 mg/mL) | [10] |

| Melting Point | >300 °C | [7][11] |

Storage and Stability

Proper storage is crucial to maintain the integrity of pNPP. The compound is sensitive to light and moisture.[9][12] For long-term stability, it should be stored at -20°C.[1][8] Many suppliers provide pNPP in tablet form, which offers convenience and enhanced stability compared to the powder form.[13] Ready-to-use pNPP solutions are also commercially available and can be stable for at least 24 months when stored at 4°C.[14]

II. Mechanism of Action: The Enzymatic Reaction

The utility of pNPP lies in its role as a chromogenic substrate. In the presence of phosphatases, such as alkaline phosphatase (ALP), pNPP is hydrolyzed, yielding two products: inorganic phosphate and p-nitrophenol (pNP).[5][14]

Initially colorless, the reaction mixture turns yellow upon the formation of the p-nitrophenolate ion under alkaline conditions.[5][15] This color change is quantifiable and directly proportional to the amount of enzyme activity.[14] The intensity of the yellow color can be measured spectrophotometrically, with a maximum absorbance at 405 nm.[5][8]

The kinetics of this reaction are influenced by several factors, including pH, temperature, and substrate concentration.[16] Studies on calf intestinal alkaline phosphatase (CIAP) have shown that the optimal pH for activity can vary depending on the buffer system used, with peak activity observed at pH 11 in Tris-HCl buffer and pH 9.5 in glycine-NaOH buffer.[16] The optimal temperature for CIAP activity is around 45°C.[16] It's important to note that at high concentrations of pNPP (beyond 1.5 mM), substrate inhibition of the enzyme can occur at most pH values, except at a highly alkaline pH of 11.

III. Practical Application: ELISA Protocol

The most common application of pNPP is in ELISA, where it serves as a substrate for ALP-conjugated secondary antibodies.[3] The following is a generalized, step-by-step protocol for the use of pNPP in a standard ELISA.

Materials

-

pNPP tablets or powder

-

Substrate buffer (e.g., Diethanolamine or Tris-HCl buffer)

-

Stop solution (e.g., 2N or 3N NaOH)

-

Microplate reader

-

96-well microplate with immobilized antigen-antibody-ALP conjugate complex

Protocol Workflow

Detailed Steps

-

Substrate Buffer Preparation : Prepare an appropriate substrate buffer. Common choices include 1 M diethanolamine buffer (pH 9.8) with 0.5 mM MgCl2 or 0.1 M glycine buffer (pH 10.4) with 1 mM MgCl2 and 1 mM ZnCl2.[8]

-

pNPP Solution Preparation : Just before use, dissolve pNPP in the prepared substrate buffer to a typical concentration of 1 mg/mL.[8][13] If using tablets, ensure they have equilibrated to room temperature before opening the foil packaging.[17] Protect the solution from light.[13]

-

Washing Step : After the final incubation with the ALP-conjugated antibody, wash the microplate wells thoroughly (at least four times) to remove any unbound conjugate and reduce background noise.[18]

-

Substrate Incubation : Add 100-200 µL of the pNPP substrate solution to each well.[18] Incubate the plate at room temperature or 37°C for 15-30 minutes, or until sufficient color has developed.[19][20] It is advisable to protect the plate from light during this incubation.[19]

-

Stopping the Reaction (for endpoint assays) : To stop the enzymatic reaction, add 50 µL of a stop solution, such as 3 M NaOH, to each well.[8]

-

Data Acquisition : Measure the absorbance of each well using a microplate reader at a wavelength of 405 nm.[14][17] For kinetic assays, the absorbance is read at multiple time points without a stop solution.[13]

Data Interpretation and Considerations

The absorbance values are directly proportional to the concentration of the target analyte. For accurate quantification, it is essential to include a standard curve using known concentrations of the target.

It is crucial to understand the properties of the reaction product, p-nitrophenol. The yellow color of the p-nitrophenolate form is pH-dependent.[21] Below pH 5.4, the solution is colorless, while above pH 7.5, it is yellow.[21] To ensure that the measured absorbance at 405 nm accurately reflects the total amount of product formed, the final pH of the reaction mixture should be sufficiently alkaline (pH > 9.2) to convert all the p-nitrophenol to the chromogenic p-nitrophenolate ion.[21] The use of a strong base as a stop solution ensures this conversion.[21]

The UV-visible absorption spectrum of p-nitrophenol shows a peak around 317 nm, while the p-nitrophenolate ion has a strong absorption peak at approximately 400 nm.[15][22][23]

IV. Safety and Handling

While this compound is not classified as a hazardous substance according to GHS, standard laboratory safety practices should always be followed.[12][24]

-

Personal Protective Equipment (PPE) : Wear appropriate protective clothing, gloves, and safety goggles.[10]

-

Handling : Avoid contact with skin and eyes, and prevent the formation of dust during handling.[9][17][25]

-

Storage : Store in a dry, cool place, protected from light.[9][12][24] Recommended storage is typically at -20°C for the solid form and 2-8°C for ready-to-use solutions.[8][18]

-

Disposal : Dispose of the substance and its container in accordance with local regulations.[9]

V. Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| High Background | Insufficient washing | Increase the number and vigor of washing steps after antibody incubations.[18] |

| Non-specific binding of antibodies | Use a blocking agent (e.g., BSA or non-fat dry milk) and include a detergent like Tween-20 in wash buffers. | |

| Contaminated substrate solution | Prepare fresh substrate solution for each experiment. Do not pipette directly from the stock bottle.[26] | |

| No or Weak Signal | Inactive enzyme or substrate | Ensure proper storage of ALP conjugate and pNPP. Prepare fresh substrate solution. |

| Incorrect buffer pH | Verify the pH of the substrate buffer is optimal for the specific alkaline phosphatase being used. | |

| Insufficient incubation time | Increase the incubation time with the substrate or increase the incubation temperature (e.g., to 37°C).[13] | |

| Inconsistent Results | "Edge effect" in microplate | Ensure even temperature distribution during incubation. Avoid stacking plates. |

| Pipetting errors | Use calibrated pipettes and ensure consistent technique. | |

| Substrate solution prepared too early | Prepare the pNPP working solution immediately before use.[13] |

VI. Conclusion

This compound remains a cornerstone substrate for phosphatase-based assays due to its sensitivity, ease of use, and cost-effectiveness.[4][5] A thorough understanding of its chemical properties, the kinetics of its enzymatic hydrolysis, and the practical considerations of its use in assays like ELISA is paramount for obtaining reliable and reproducible results. By adhering to the principles and protocols outlined in this guide, researchers can effectively leverage this powerful tool in their scientific endeavors.

References

-

Srinivasan, R., Rajamanickam, V. M., & Raghava Rao, J. (2012). Kinetic behaviour of calf intestinal alkaline phosphatase with pNPP. Indian Journal of Biochemistry & Biophysics, 49(6), 441-447. [Link]

-

Carl ROTH. (2024). Safety Data Sheet: this compound. [Link]

-

ResearchGate. (n.d.). UV-vis. absorption spectrum of (a) 4-nitrophenol and (b)...[Link]

-

Biopanda Diagnostics. (n.d.). pNPP Substrate. [Link]

-

PubMed. (2012). Kinetic behaviour of calf intestinal alkaline phosphatase with pNPP. [Link]

-

Leinco Technologies. (n.d.). pNPP Microwell Alkaline Phosphatase (AP) Stabilized Substrate One Component. [Link]

-

Biocompare. (n.d.). pNPP. [Link]

-

Wikipedia. (n.d.). para-Nitrophenylphosphate. [Link]

-

Carl ROTH. (2025). Safety Data Sheet: this compound. [Link]

-

Loba Chemie. (2022). This compound AR Safety Data Sheet. [Link]

-

AnaSpec. (n.d.). EnzoLyte™ pNPP Alkaline Phosphatase ELISA Assay Kit Colorimetric. [Link]

-

Interchim. (n.d.). pNPP Tablets & Powder. [Link]

-

Interchim. (n.d.). pNPP Solution (AP Substrate for ELISA). [Link]

-

ResearchGate. (n.d.). (A) UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol +...[Link]

-

NIH. (1967). The kinetics of the reaction of nitrophenyl phosphates with alkaline phosphatase from Escherichia coli. [Link]

-

PubChem. (n.d.). 4-Nitrophenol. [Link]

-

PubMed. (2004). Kinetics of the alkaline phosphatase catalyzed hydrolysis of disodium p-nitrophenyl phosphate: effects of carbohydrate additives, low temperature, and freezing. [Link]

-

ResearchGate. (n.d.). Fig. 4 (A) UV-vis absorption spectra of (a) 4-nitrophenol, (b)...[Link]

-

Scientific Laboratory Supplies. (n.d.). This compound, powder, BioReagent, suitable for cell culture, >=97%. [Link]

-

Wikipedia. (n.d.). 4-Nitrophenol. [Link]

-

Kementec. (n.d.). ELISA AP Substrate Cat. no. 4400. [Link]

-

3H Biomedical. (n.d.). pNPP Phosphatase Assay. [Link]

-

Ottokemi. (n.d.). 4-Nitrophenyl phosphate disodium salt, hexahydrate, 99%+. [Link]

-

Loba Chemie. (n.d.). This compound AR. [Link]

-

PubMed. (1988). Studies on the mechanism of action of the alkaline phosphatase from Dictyostelium discoideum. [Link]

-

PubMed. (2004). Kinetics of the alkaline phosphatase catalyzed hydrolysis of disodium p-nitrophenyl phosphate in frozen model systems. [Link]

Sources

- 1. goldbio.com [goldbio.com]

- 2. This compound | 333338-18-4 [chemicalbook.com]

- 3. biocompare.com [biocompare.com]

- 4. scientificlabs.co.uk [scientificlabs.co.uk]

- 5. para-Nitrophenylphosphate - Wikipedia [en.wikipedia.org]

- 6. 4-Nitrophenol | C6H5NO3 | CID 980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4264-83-9 CAS | 4-NITROPHENYL PHOSPHATE DISODIUM SALT | Laboratory Chemicals | Article No. 05025 [lobachemie.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. lobachemie.com [lobachemie.com]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. 4-Nitrophenyl phosphate disodium salt, hexahydrate, 99%+ - 4264-83-9 | India | Otto Chemie Pvt Ltd [ottokemi.com]

- 12. carlroth.com:443 [carlroth.com:443]

- 13. interchim.fr [interchim.fr]

- 14. biopanda-diagnostics.com [biopanda-diagnostics.com]

- 15. researchgate.net [researchgate.net]

- 16. Kinetic behaviour of calf intestinal alkaline phosphatase with pNPP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. assets.fishersci.com [assets.fishersci.com]

- 18. pNPP Microwell Alkaline Phosphatase Stablized | Leinco [leinco.com]

- 19. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 20. kementec.com [kementec.com]

- 21. 4-Nitrophenol - Wikipedia [en.wikipedia.org]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. carlroth.com [carlroth.com]

- 25. fishersci.com [fishersci.com]

- 26. interchim.fr [interchim.fr]

An In-depth Technical Guide to p-Nitrophenyl Phosphate Disodium Salt Hexahydrate (pNPP)

A comprehensive resource for researchers, scientists, and drug development professionals on the chemical properties, mechanism of action, and practical applications of pNPP as a chromogenic phosphatase substrate.

This guide provides a detailed overview of p-Nitrophenyl phosphate disodium salt hexahydrate (pNPP), a widely used chromogenic substrate for the detection and quantification of phosphatase activity. As a trusted reagent in various biochemical assays, a thorough understanding of its properties and applications is crucial for obtaining reliable and reproducible results. This document will delve into the core chemical characteristics of pNPP, its enzymatic conversion, detailed protocols for its use, and critical considerations for its handling and storage.

Core Chemical and Physical Properties

p-Nitrophenyl phosphate disodium salt hexahydrate is a stable, water-soluble compound that serves as an excellent substrate for a variety of phosphatases, including alkaline and acid phosphatases.[1][2] Its utility lies in its ability to be enzymatically hydrolyzed into a yellow-colored product, allowing for convenient spectrophotometric quantification of enzyme activity.[3][4]

| Property | Value | Source |

| Chemical Formula | C₆H₄NO₆P · 2Na · 6H₂O | [1] |

| Molecular Weight | 371.14 g/mol | [5][6] |

| CAS Number | 4264-83-9 | [1] |

| Appearance | Light yellow crystalline solid | [1][7] |

| Solubility | Soluble in water | |

| Maximal Absorption (of product) | 405-410 nm | [1] |

Mechanism of Action: A Chromogenic Transformation

The fundamental principle behind the use of pNPP lies in its enzymatic conversion to p-nitrophenol (pNP). In the presence of a phosphatase, the phosphate group of pNPP is hydrolyzed.[2][4] This reaction liberates the p-nitrophenolate ion, which exhibits a distinct yellow color under alkaline conditions.[2][8] The intensity of this yellow color, directly proportional to the amount of pNP produced, can be measured spectrophotometrically at a wavelength of 405 nm.[2][3]

This "mix-and-measure" assay is straightforward and adaptable for various formats, including cuvettes and multi-well plates.[8] The reaction can be monitored kinetically or as an endpoint measurement after stopping the reaction with a strong base, such as sodium hydroxide (NaOH).[9]

Figure 2. Endpoint pNPP assay workflow.

-

Prepare serial dilutions of your enzyme sample in the appropriate assay buffer.

-

Add 50 µL of each enzyme dilution to the wells of a clear, flat-bottom 96-well plate. [10]3. Include triplicate blank control wells containing 50 µL of enzyme buffer only. [10]4. Initiate the reaction by adding 50 µL of the freshly prepared pNPP substrate solution to each well. [10]5. Incubate the plate for 10-30 minutes at room temperature or 37°C. [10]The incubation time may need to be optimized.

-

Stop the reaction by adding 50 µL of stop solution to each well. [10]7. Measure the absorbance at 405 nm using a microplate reader. [9]

Kinetic Assay Protocol

-

Prepare serial dilutions of your enzyme sample in the appropriate assay buffer.

-

Add 50 µL of each enzyme dilution to the wells of a clear, flat-bottom 96-well plate. [8]3. Include triplicate blank control wells containing 50 µL of enzyme buffer only. [8]4. Initiate the reaction by adding 50 µL of the freshly prepared pNPP substrate solution to each well. [8]5. Immediately place the plate in a microplate reader set to measure absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-30 minutes). [10]6. The rate of the reaction (V₀) can be determined from the linear portion of the absorbance versus time plot. [10]

Stability, Storage, and Safety

Stability and Storage:

-

Solid pNPP: Store at -20°C, protected from light. [11][12][13]Under these conditions, it is stable for several years. [13]* pNPP Solutions: Aqueous solutions of pNPP are unstable and should be prepared fresh just prior to use. [1]Some commercially available ready-to-use solutions contain stabilizers to prolong shelf life. [4][14]If a stock solution is prepared, it should be stored in aliquots at -20°C for no more than a few weeks. [15] Safety and Handling:

-

Handle pNPP in accordance with good laboratory practices. [16][17]* Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. [18][19]* Avoid inhalation of dust and contact with skin and eyes. [18][20]* In case of contact, rinse thoroughly with water. [17]* Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling. [16][18][19]

Conclusion

p-Nitrophenyl phosphate disodium salt hexahydrate is an invaluable tool for the sensitive and quantitative measurement of phosphatase activity. Its utility in a wide range of applications, from fundamental enzyme characterization to high-throughput screening and diagnostics, is a testament to its reliability and ease of use. By understanding the underlying chemical principles, adhering to optimized protocols, and observing proper handling and storage procedures, researchers can confidently employ pNPP to generate accurate and reproducible data.

References

-

ScienCell Research Laboratories. (n.d.). pNPP Phosphatase Assay (PNPP). Retrieved from [Link]

-

HiMedia Laboratories. (n.d.). p-Nitrophenyl phosphate disodium salt hexahydrate, Hi-LR™. Retrieved from [Link]

-

BioAssay Systems. (n.d.). pNPP Phosphatase Assay Kits. Retrieved from [Link]

-

Gojira Fine Chemicals, LLC. (n.d.). p-Nitrophenyl Phosphate Disodium Salt Hexahydrate. Retrieved from [Link]

-

MP Biomedicals. (n.d.). P-Nitrophenyl Phosphate, Disodium Salt Hexahydrate. Retrieved from [Link]

-

Interchim. (n.d.). pNPP Tablets & Powder. Retrieved from [Link]

-

Wikipedia. (n.d.). para-Nitrophenylphosphate. Retrieved from [Link]

-

Biocompare. (n.d.). pNPP. Retrieved from [Link]

-

Interchim. (n.d.). pNPP Solution (AP Substrate for ELISA). Retrieved from [Link]

-

Interchim. (n.d.). pNPP solution. Retrieved from [Link]

-

Kementec. (n.d.). pNPP| Highly active| Low detection limits. Retrieved from [Link]

-

3H Biomedical. (n.d.). pNPP Phosphatase Assay. Retrieved from [Link]

-

Medicago AB. (n.d.). p-Nitrophenyl Phosphate Substrate (pNPP). Retrieved from [Link]

-

New England Biolabs. (2024). Safety Data Sheet for p-Nitrophenylphosphate (PNPP) (P0757) CA. Retrieved from [Link]

-

PubChem. (n.d.). PNPP, Disodium Hexahydrate. Retrieved from [Link]

-

G-Biosciences. (n.d.). 4-Nitrophenyl phosphate, disodium salt hexahydrate. Retrieved from [Link]

-

O'Brien, P. J., & Herschlag, D. (2002). Substrate and Transition State Binding in Alkaline Phosphatase Analyzed by Computation of Oxygen Isotope Effects. Journal of the American Chemical Society, 124(30), 8874–8884. Retrieved from [Link]

-

New England Biolabs. (2024). Safety Data Sheet for PNPP (P0757) EUE. Retrieved from [Link]

-

Bio-Rad Antibodies. (2018). SAFETY DATA SHEET pNPP SUBSTRATE. Retrieved from [Link]

-

Fisher Scientific. (2012). SAFETY DATA SHEET. Retrieved from [Link]

-

Biocompare. (n.d.). p-Nitrophenyl Phosphate (PNPP) from New England Biolabs. Retrieved from [Link]

-

Hengge, A. C. (2010). Probing the Origins of Catalytic Discrimination between Phosphate and Sulfate Monoester Hydrolysis: Comparative Analysis of Alkaline Phosphatase and Protein Tyrosine Phosphatases. Biochemistry, 49(38), 8243–8250. Retrieved from [Link]

-

SeraCare. (n.d.). Stability of Phosphatase Substrate pNPP Tablets. Retrieved from [Link]

-

Carl ROTH. (n.d.). 4-Nitrophenyl phosphate disodium salt hexahydrate, 25 g. Retrieved from [Link]

-

Loba Chemie. (n.d.). This compound ar. Retrieved from [Link]

-

Ottokemi. (n.d.). 4-Nitrophenyl phosphate disodium salt, hexahydrate, 99%+. Retrieved from [Link]

Sources

- 1. merckmillipore.com [merckmillipore.com]

- 2. para-Nitrophenylphosphate - Wikipedia [en.wikipedia.org]

- 3. biocompare.com [biocompare.com]

- 4. pNPP| Highly active| Low detection limits [kementec.com]

- 5. mpbio.com [mpbio.com]

- 6. PNPP, Disodium Hexahydrate | C6H16NNa2O12P | CID 24802402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4264-83-9 CAS | 4-NITROPHENYL PHOSPHATE DISODIUM SALT | Laboratory Chemicals | Article No. 05025 [lobachemie.com]

- 8. bioassaysys.com [bioassaysys.com]

- 9. interchim.fr [interchim.fr]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. goldbio.com [goldbio.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. medicago.se [medicago.se]

- 14. interchim.fr [interchim.fr]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. neb.com [neb.com]

- 17. neb.com [neb.com]

- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 19. fishersci.co.uk [fishersci.co.uk]

- 20. interchim.fr [interchim.fr]

4-Nitrophenyl phosphate disodium salt hexahydrate CAS number

An In-depth Technical Guide to 4-Nitrophenyl Phosphate Disodium Salt Hexahydrate (pNPP) for Enzyme Assays

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound (pNPP), a pivotal chromogenic substrate for the quantification of phosphatase activity. We will delve into its chemical characteristics, the principles of its use in enzymatic assays, detailed protocols for various phosphatases, and critical insights into assay optimization and troubleshooting.

Core Compound Identification and Properties

This compound is the most common form of pNPP used in biochemical assays. Accurate identification is crucial for reproducibility.

Chemical Identity:

-

Systematic Name: this compound

-

Common Synonyms: p-Nitrophenyl phosphate disodium salt hexahydrate, pNPP disodium hexahydrate, Disodium 4-nitrophenyl phosphate hexahydrate.[1]

-

CAS Number: 333338-18-4 (for the hexahydrate form).[2][3][4] It is important to note that the CAS number for the anhydrous form, 4264-83-9 , is sometimes used interchangeably by suppliers, but 333338-18-4 is the specific identifier for the hexahydrate.[5]

-

Molecular Formula: C₆H₄NNa₂O₆P·6H₂O[5]

-

Molecular Weight: 371.14 g/mol

Physical and Chemical Properties:

| Property | Value |

| Appearance | Off-white to pale yellow crystalline powder.[1] |

| Solubility | Freely soluble in water.[5] |

| Storage Temperature | -20°C, protected from light.[3][5] |

| pH of Solution (5%) | 8.5 - 10.5 |

| Purity (HPLC) | Typically ≥99% |

| p-Nitrophenol | Typically ≤ 0.1% (A critical purity parameter) |

Principle of Phosphatase Activity Assay

The utility of pNPP lies in its elegant and simple mechanism. It is a colorless substrate that, upon enzymatic hydrolysis by a phosphatase, yields a vibrant yellow product, enabling straightforward spectrophotometric quantification.

The core reaction is the cleavage of the phosphate group from the pNPP molecule. This produces inorganic phosphate (Pi) and p-nitrophenol (pNP). In an alkaline environment, pNP is deprotonated to form the p-nitrophenolate ion, which is intensely yellow and exhibits a strong absorbance maximum at 405 nm.[6][7] The rate of yellow color formation is directly proportional to the phosphatase activity in the sample.

Caption: Generalized workflow for a pNPP-based phosphatase assay.

Protocol: Alkaline Phosphatase (ALP) Activity Assay

This protocol is optimized for enzymes like calf intestinal alkaline phosphatase (CIAP).

-

Reagent Preparation:

-

ALP Assay Buffer (1X): 1.0 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8. Prepare fresh. [7] * pNPP Substrate Solution (1 mg/mL): Dissolve 10 mg of pNPP powder (or two 5 mg tablets) in 10 mL of 1X ALP Assay Buffer. [6]This solution should be prepared fresh just before use and protected from light, as pNPP is light-sensitive.

-

Stop Solution: 2 N NaOH.

-

Enzyme Samples: Prepare serial dilutions of your enzyme sample in cold 1X ALP Assay Buffer to ensure the final reading falls within the linear range of the assay.

-

-

Assay Procedure (96-well plate format):

-

Equilibrate all reagents and the microplate to 37°C.

-

Add 50 µL of your diluted enzyme samples, positive controls, and a buffer-only blank to triplicate wells.

-

Initiate the reaction by adding 100 µL of the pre-warmed pNPP Substrate Solution to each well.

-

Incubate the plate at 37°C for 15-30 minutes (or until sufficient yellow color develops). Protect the plate from light during incubation.

-

For Endpoint Assay: Stop the reaction by adding 50 µL of Stop Solution to each well. The strong alkali will denature the enzyme and maximize the color of the p-nitrophenolate ion.

-

For Kinetic Assay: Place the plate directly into a plate reader pre-set to 37°C and take readings at 405 nm every 30-60 seconds for 15-30 minutes.

-

-

Data Collection:

-

Measure the absorbance at 405 nm.

-

Protocol: Acid Phosphatase (ACP) Activity Assay

This protocol is suitable for enzymes like potato acid phosphatase.

-

Reagent Preparation:

-

ACP Assay Buffer (1X): 100 mM Sodium Acetate, pH 5.5.

-

pNPP Substrate Solution (5 mM): Prepare by dissolving pNPP in the ACP Assay Buffer. Prepare fresh.

-

Stop Solution: 1 N NaOH.

-

Enzyme Samples: Prepare serial dilutions of your enzyme sample in 1X ACP Assay Buffer.

-

-

Assay Procedure (96-well plate format):

-

Equilibrate all reagents and the microplate to the desired reaction temperature (e.g., 25°C or 37°C).

-

Add 80 µL of your diluted enzyme samples, positive controls, and a buffer-only blank to triplicate wells.

-

Initiate the reaction by adding 50 µL of the pNPP Substrate Solution to each well and mix.

-

Incubate for 30-60 minutes, protected from light.

-

Stop the reaction by adding 50 µL of Stop Solution to each well. The stop solution not only halts the reaction but also shifts the pH to the alkaline range, causing the p-nitrophenol product to turn yellow.

-

Measure the absorbance at 405 nm.

-

Data Analysis and Interpretation

The enzyme activity can be calculated using the Beer-Lambert law.

Enzyme Activity (µmol/min/mL) = (ΔA₄₀₅ / min) * Vᵣ / (ε * Vₛ * l)

Where:

-

ΔA₄₀₅ / min: The rate of absorbance change at 405 nm per minute (for kinetic assays) or total absorbance change divided by incubation time (for endpoint assays), corrected for the blank.

-

Vᵣ: Total reaction volume in the well (mL).

-

ε: Molar extinction coefficient for p-nitrophenol (1.78 x 10⁴ M⁻¹cm⁻¹ is a commonly cited value).

-

Vₛ: Volume of the enzyme sample added to the well (mL).

-

l: Light path length of the sample in the well (cm). For most 96-well plates, this can be calculated from the volume or standardized using a known solution.

Kinetic Parameters: By measuring the reaction rate at various substrate concentrations, key kinetic parameters like Kₘ (Michaelis constant) and Vₘₐₓ (maximum reaction velocity) can be determined using a Lineweaver-Burk plot.

Representative Kinetic Data for Calf Intestinal Alkaline Phosphatase (CIAP) at 37°C:

| Buffer System (at optimal pH) | Kₘ (M) | Vₘₐₓ (µmoles/min/unit) |

| 50 mM Tris-HCl (pH 11.0) | 7.6 x 10⁻⁴ M | 3.12 |

| 100 mM Glycine-NaOH (pH 9.5) | 4.0 x 10⁻⁴ M | 1.60 |

Data adapted from a study on CIAP kinetics. [8]

Troubleshooting Guide

| Problem | Probable Cause(s) | Recommended Solution(s) |

| High Background | 1. Substrate solution has degraded (turned yellow).2. Insufficient washing (in ELISA applications).3. Contamination of reagents or buffer. | 1. Always prepare pNPP substrate solution fresh before use and protect it from light. [9]Discard if it appears yellow.2. Increase the number and vigor of wash steps. [10]Ensure washer performance is optimal.3. Use fresh, high-quality water and reagents. |

| No Signal or Weak Signal | 1. Inactive enzyme.2. Omission of a key reagent (e.g., MgCl₂ for ALP).3. Incorrect buffer pH.4. Presence of inhibitors (e.g., phosphate in the sample buffer, sodium azide). | 1. Test enzyme activity with a positive control. Ensure proper storage.2. Double-check all reagent compositions and ensure they were added in the correct order.<[11]br>3. Verify the pH of your assay buffer.4. Avoid phosphate buffers for the enzyme dilution step. Sodium azide inhibits peroxidase, a common ELISA enzyme, but high phosphate concentration will inhibit phosphatases by product inhibition. |

| High Well-to-Well Variability | 1. Inaccurate pipetting.2. Temperature gradients across the plate.3. Incomplete mixing of reagents in wells. | 1. Calibrate pipettes. Use fresh tips for each transfer.<[12]br>2. Ensure the entire plate is at a uniform temperature before adding substrate. Avoid "edge effects" by adding buffer to surrounding empty wells.3. Gently tap or use an orbital shaker to mix the plate after adding the final reagent. |

References

-

Palmieri, L., et al. (1983). [Influence of Zn++ and of Mg++ on alkaline phosphatase activity of different origins]. Bollettino della Societa italiana di biologia sperimentale. Retrieved from [Link]

-

Hung, G. C., & Chang, G. G. (2000). Differentiation of the slow-binding mechanism for magnesium ion activation and zinc ion inhibition of human placental alkaline phosphatase. The Journal of Biochemistry. Retrieved from [Link]

-

ChemWhat. (n.d.). This compound CAS#: 333338-18-4. Retrieved from [Link]

-

Anderson, R. A., & Vallee, B. L. (1975). Role of magnesium in Escherichia coli alkaline phosphatase. Proceedings of the National Academy of Sciences. Retrieved from [Link]

-

Bosron, W. F., et al. (1977). Effect of magnesium on the properties of zinc alkaline phosphatase. Biochemistry. Retrieved from [Link]

-

de Souza, C. D., et al. (2007). Electroanalytical determination of acid phosphatase activity by monitoring p-nitrophenol. Journal of the Brazilian Chemical Society. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 4-Nitrophenyl phosphate disodium salt. Retrieved from [Link]

-

Price, C. P., & Moss, D. W. (1988). Kinetic parameters for the cleaved substrate, and enzyme and substrate stability, vary with the phosphoacceptor in alkaline phosphatase catalysis. Clinical Chemistry. Retrieved from [Link]

-

Creative Diagnostics. (n.d.). ELISA Troubleshooting (High Background). Retrieved from [Link]

-

Lum, G. (2017). Low Alkaline Phosphatase (ALP) In Adult Population an Indicator of Zinc (Zn) and Magnesium (Mg) Deficiency. Journal of Basic and Clinical Laboratory Sciences. Retrieved from [Link]

-

Behera, S., et al. (2010). Kinetic behaviour of calf intestinal alkaline phosphatase with pNPP. Indian Journal of Biotechnology. Retrieved from [Link]

-

Behera, S., et al. (2010). Kinetic behaviour of calf intestinal alkaline phosphatase with pNPP. PubMed. Retrieved from [Link]

-

Interchim. (n.d.). pNPP Tablets & Powder. Retrieved from [Link]

-

Wang, Z., et al. (2018). Alkaline Phosphatase Assay Based on the Chromogenic Interaction of Diethanolamine with 4-Aminophenol. Analytical Chemistry. Retrieved from [Link]

-

Novateinbio. (n.d.). Troubleshooting Guide for ELISA High Background Poor Standard Curve. Retrieved from [Link]

-

Hycult Biotech. (n.d.). Troubleshooting ELISA. Retrieved from [Link]

-

ResearchGate. (2020). In ELISA should we use p-nitrophenyl phosphate (pNPP) substrate mixed in distilled water or we should mix it in Diethanolamine buffer?. Retrieved from [Link]

Sources

- 1. spectrumchemical.com [spectrumchemical.com]

- 2. 4-Nitrophenyl phosphate, disodium salt, hexahydrate, 98+% | Fisher Scientific [fishersci.ca]

- 3. goldbio.com [goldbio.com]

- 4. chemwhat.com [chemwhat.com]

- 5. rpicorp.com [rpicorp.com]

- 6. assets.fishersci.com [assets.fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Kinetic behaviour of calf intestinal alkaline phosphatase with pNPP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ELISA Troubleshooting (High Background) [elisa-antibody.com]

- 10. novateinbio.com [novateinbio.com]

- 11. ELISA Troubleshooting Guide [sigmaaldrich.com]

- 12. hycultbiotech.com [hycultbiotech.com]

A Researcher's Guide to 4-Nitrophenyl Phosphate (pNPP): Properties, Protocols, and Applications

Introduction: 4-Nitrophenyl Phosphate (pNPP) is a synthetic organophosphate compound that has become an indispensable tool in biochemical and clinical research.[1] It serves as a versatile and widely used chromogenic substrate for the detection and quantification of various phosphatase enzymes, including alkaline phosphatases (ALP), acid phosphatases (ACP), and protein tyrosine phosphatases (PTPs).[1][2][3][4] The utility of pNPP lies in its straightforward enzymatic hydrolysis, which produces a distinctively yellow-colored end-product, 4-nitrophenol (pNP).[1] This allows for simple and sensitive spectrophotometric measurement of enzyme activity.[1] This technical guide provides a comprehensive overview of pNPP, its chemical properties, and its application in key experimental protocols, with a focus on its relevance to researchers, scientists, and drug development professionals.

Part 1: Core Physicochemical Properties of 4-Nitrophenyl Phosphate

4-Nitrophenyl phosphate is commercially available in several forms, most commonly as the disodium salt hexahydrate. This form is often favored for its enhanced stability and solubility in aqueous solutions.[1] The key chemical and physical properties of pNPP are summarized in the tables below.

Table 1: General Properties of 4-Nitrophenyl Phosphate

| Property | Value |

| IUPAC Name | 4-Nitrophenyl dihydrogen phosphate |

| Synonyms | p-Nitrophenyl Phosphate, pNPP, 4-NPP[5] |

| Chemical Formula | C₆H₆NO₆P (Free acid)[6] C₆H₄NO₆PNa₂ · 6H₂O (Disodium salt hexahydrate)[7][8] |

| Molecular Weight | 219.09 g/mol (Free acid)[6][8] 371.14 g/mol (Disodium salt hexahydrate)[1] |

| CAS Number | 330-13-2 (Free acid) 4264-83-9 (Disodium salt hexahydrate)[1] |

| Appearance | White to slightly yellow crystalline powder[1][8] |

Table 2: Physicochemical Properties of 4-Nitrophenyl Phosphate (Disodium Salt Hexahydrate)

| Property | Value |

| Melting Point | >300 °C[9] |

| Solubility in Water | ≥50 mg/mL |

| Solubility in Ethanol | ~10 mg/mL[5] |

| λmax (absorbance maximum) of product (p-nitrophenol) | 405 nm[1] |

| Molar Extinction Coefficient (ε) of p-nitrophenol | 1.83 x 10⁴ M⁻¹cm⁻¹ at 405 nm in alkaline conditions[1] |

| Storage Temperature | -20°C, protected from light[2][10] |

Part 2: Mechanism of Action as a Chromogenic Substrate

The fundamental principle behind the use of pNPP as a phosphatase substrate is a straightforward enzymatic reaction. In the presence of a phosphatase enzyme, pNPP is hydrolyzed, cleaving the phosphate group and releasing inorganic phosphate (Pi) and 4-nitrophenol (pNP).[2] In alkaline conditions, pNP is deprotonated to form the 4-nitrophenolate ion, which exhibits a strong yellow color with a maximum absorbance at 405 nm.[1][2][11] The intensity of this yellow color is directly proportional to the amount of pNP produced, which in turn is a measure of the phosphatase activity.[1]

This direct relationship between enzyme activity and color change makes pNPP an excellent substrate for quantitative assays. The reaction is sensitive to pH, temperature, and the presence of inhibitors or activators, which must be carefully controlled for precise and reproducible results.[2]

Caption: Enzymatic hydrolysis of pNPP by phosphatase to produce yellow 4-nitrophenol.

Part 3: Practical Applications & Experimental Protocols

The measurement of phosphatase activity is crucial in numerous areas of biological research and drug development. Phosphatases play a pivotal role in cellular signaling, and their dysregulation is implicated in a wide range of diseases, including cancer, inflammatory disorders, and metabolic diseases.[1]

Key Applications:

-

Enzyme-Linked Immunosorbent Assay (ELISA): One of the most common applications of pNPP is in ELISA, where alkaline phosphatase is a frequent enzyme conjugate for secondary antibodies.[5][12][13] The addition of pNPP as the final step produces a colored product that allows for the quantification of the target antigen.

-

Enzyme Kinetics and Inhibitor Screening: pNPP is an excellent substrate for studying the kinetics of phosphatase enzymes.[1] By measuring the rate of p-nitrophenol formation at various substrate concentrations, key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) can be determined. This is invaluable for characterizing enzyme behavior and for high-throughput screening of potential phosphatase inhibitors in drug discovery programs.[1]

Protocol: General Alkaline Phosphatase (ALP) Activity Assay

This protocol provides a self-validating system for the colorimetric measurement of ALP activity. The inclusion of a blank and the use of a stop solution ensure that the measured absorbance is directly attributable to the enzymatic activity within a defined timeframe.

Materials:

-

pNPP Substrate Solution: 1 mg/mL pNPP in a suitable buffer (e.g., 10 mM diethanolamine, 0.5 mM MgCl₂, pH 9.5).[9] Prepare fresh.

-

Enzyme Sample: Purified enzyme or biological sample (e.g., serum, cell lysate) diluted in an appropriate buffer.

-

Stop Solution: 3 N NaOH.

-

96-well clear, flat-bottom microplate.

-

Microplate reader capable of measuring absorbance at 405 nm.

Procedure:

-

Sample Preparation: Prepare serial dilutions of the enzyme sample in the assay buffer to ensure the final reading falls within the linear range of the assay.[14]

-

Assay Setup: To each well of the 96-well plate, add 50 µL of the enzyme sample dilution. For blank controls, add 50 µL of the assay buffer without the enzyme.[15]

-

Initiate Reaction: Add 50 µL of the pNPP Substrate Solution to each well. Mix gently by tapping the plate.[15]

-

Incubation: Incubate the plate for a defined period (e.g., 15-60 minutes) at a constant temperature (e.g., 25°C or 37°C).[12][13][16] Protect the plate from light during incubation.[16]

-

Stop Reaction: Add 50 µL of Stop Solution to each well to terminate the enzymatic reaction.[15] The stop solution also ensures the pH is sufficiently alkaline for maximal color development of the p-nitrophenol product.

-

Measurement: Read the absorbance of each well at 405 nm using a microplate reader.[15]

-

Data Analysis: Subtract the average absorbance of the blank controls from the absorbance of the enzyme sample wells. The resulting value is proportional to the ALP activity. Enzyme activity can be quantified using the Beer-Lambert law and the molar extinction coefficient of p-nitrophenol.

Caption: Standard experimental workflow for a pNPP-based phosphatase assay.

References

-

G-Biosciences. (n.d.). 4-Nitrophenyl phosphate, disodium salt hexahydrate. Retrieved from [Link]

-

Assay Genie. (n.d.). Alkaline Phosphatase Activity Colorimetric Assay Kit. Retrieved from [Link]

-

Interchim. (n.d.). SensoLyte™ pNPP Alkaline Phosphatase ELISA Assay Kit Colorimetric. Retrieved from [Link]

-

AnaSpec. (n.d.). EnzoLyte™ pNPP Alkaline Phosphatase ELISA Assay Kit Colorimetric. Retrieved from [Link]

-

Wikipedia. (n.d.). para-Nitrophenylphosphate. Retrieved from [Link]

-

3H Biomedical. (n.d.). pNPP Phosphatase Assay. Retrieved from [https://3hbiomedical.com/resources/protocols/pNPP Phosphatase Assay.pdf]([Link] Phosphatase Assay.pdf)

-

Carl ROTH. (n.d.). 4-Nitrophenyl phosphate disodium salt hexahydrate, 25 g. Retrieved from [Link]

- Bowers, G. N., Jr, McComb, R. B., & Kelley, T. F. (1982). High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material. Clinical chemistry, 28(4), 734–737.

- Waldrop, M. P., & Zak, D. R. (2004). Application of p-nitrophenol enzyme assays in degraded tropical soils. Soil Biology and Biochemistry, 36(3), 453-461.

-

AARMEDICA. (n.d.). p-Nitrophenyl Phosphate (pNPP) Supplier. Retrieved from [Link]

-

PubChem. (n.d.). 4-Nitrophenyl Phosphate. Retrieved from [Link]

- St-Denis, N., & Archambault, J. (2012). Analysis of Protein Tyrosine Phosphatases and Substrates. Current protocols in protein science, Chapter 18, Unit18.16.

-

Interchim. (n.d.). pNPP Tablets & Powder. Retrieved from [Link]

-

ScienCell Research Laboratories. (n.d.). pNPP Phosphatase Assay (PNPP). Retrieved from [Link]

-

Unknown. (n.d.). Labs 9 and 10. Retrieved from [Link]

- Iqbal, M. S., & Ismail, M. (1984). Molar Extinction Coefficients for p-Nitrophenol. Journal of the Chemical Society of Pakistan, 6(1), 55-58.

-

iGEM. (2013). Team:Imperial College/Enzyme Kinetics. Retrieved from [Link]

- Levine, M. N., et al. (2011). Trimethyl Lock: A Stable Chromogenic Substrate for Esterases. PLoS ONE, 6(1), e16319.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. para-Nitrophenylphosphate - Wikipedia [en.wikipedia.org]

- 3. neb.com [neb.com]

- 4. Analysis of Protein Tyrosine Phosphatases and Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. 4-Nitrophenyl Phosphate | C6H6NO6P | CID 378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Nitrophenyl phosphate, disodium salt hexahydrate [gbiosciences.com]

- 8. custombiotech.roche.com [custombiotech.roche.com]

- 9. This compound, 25 g, CAS No. 4264-83-9 | Substrates for Biochemistry | Biochemistry | Life Science | Carl ROTH - International [carlroth.com]

- 10. goldbio.com [goldbio.com]

- 11. p-Nitrophenyl Phosphate (pNPP) Supplier | AARMEDICA [aarmedica.com]

- 12. interchim.fr [interchim.fr]

- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 14. 3hbiomedical.com [3hbiomedical.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. assaygenie.com [assaygenie.com]

A Senior Application Scientist's Guide to p-Nitrophenyl Phosphate (pNPP) Disodium Salt Hexahydrate: Solubility, Storage, and Application

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the critical parameters governing the use of p-Nitrophenyl Phosphate (pNPP) disodium salt hexahydrate. Moving beyond a simple recitation of protocols, this document delves into the causal relationships between the substrate's physicochemical properties and its optimal application in sensitive enzymatic assays, ensuring both reproducibility and accuracy in your experimental outcomes.

Introduction: The Role of pNPP in Phosphatase Research

p-Nitrophenyl Phosphate (pNPP) is a widely utilized chromogenic substrate for the determination of both alkaline and acid phosphatase activity.[1] Its prevalence in enzyme-linked immunosorbent assays (ELISA) and other biochemical assays stems from the straightforward and sensitive detection method it affords.[2] The enzymatic hydrolysis of pNPP by phosphatases yields two products: inorganic phosphate and p-nitrophenol (pNP).[1] Under alkaline conditions, the pNP product is deprotonated to the p-nitrophenolate ion, which imparts a distinct yellow color to the solution, with a maximum absorbance at 405 nm.[3][4] The intensity of this color is directly proportional to the amount of pNP produced and, consequently, to the activity of the phosphatase enzyme. This allows for simple and accurate quantification using a standard spectrophotometer or microplate reader.[2]

Understanding pNPP Solubility: A Foundation for Reliable Assays

The solubility of pNPP disodium salt hexahydrate is a critical factor in the preparation of stock and working solutions. Ensuring complete dissolution at the desired concentration is paramount for accurate and reproducible results. The hexahydrate form is a white to pale yellow crystalline powder.[5][6]

Key Solubility Parameters

The solubility of pNPP is influenced by the solvent, pH, and temperature. It is freely soluble in water, but its solubility can vary in different buffer systems commonly employed in enzymatic assays.

| Solvent/Buffer System | Reported Solubility | Considerations for Researchers |

| Water | 5 mg/mL to 100 mg/mL[5] | The wide range in reported solubility may be due to differences in purity, pH, and temperature. It is recommended to start with a conservative concentration and visually confirm complete dissolution. For a 50 mg/mL stock solution in water, the solution should be clear and colorless to slightly yellow.[5] |

| Phosphate-Buffered Saline (PBS), pH 7.2 | Approximately 10 mg/mL[7] | This concentration is often sufficient for preparing working solutions for many standard ELISA protocols. |

| Ethanol | Approximately 10 mg/mL[7] | While soluble, ethanol is not a typical solvent for aqueous enzymatic assays due to its potential to denature enzymes. This information is primarily for specialized applications. |

| Common Assay Buffers (e.g., Diethanolamine, Glycine) | Typically used at 1 mg/mL[2] | pNPP is readily soluble at the typical working concentrations used in ELISA substrate buffers. |

Expert Insight: The variability in reported aqueous solubility highlights the importance of using high-purity water and ensuring the pH of the solution is controlled, as this can impact the hydration and dissolution of the salt. When preparing stock solutions, it is advisable to do so fresh. If storage is necessary, filter-sterilize the solution and store in small aliquots to minimize freeze-thaw cycles.

Storage and Stability: Preserving the Integrity of pNPP

Proper storage of both the solid form and prepared solutions of pNPP is crucial to prevent degradation and ensure consistent performance. The molecule is sensitive to light, moisture, and temperature.[3][8]

Solid pNPP Disodium Salt Hexahydrate

-

Temperature: For long-term stability, the solid powder should be stored at -20°C.[2] For shorter periods, storage at 2-8°C is also acceptable.

-

Light: The compound is light-sensitive and should be stored in a dark container or protected from light to prevent photochemical degradation.[3]

-

Moisture: Keep the container tightly sealed to prevent the hygroscopic powder from absorbing moisture, which can lead to hydrolysis and degradation.[8]

pNPP Solutions

-

Aqueous Solutions: It is strongly recommended to prepare pNPP solutions fresh for each experiment.[2] Aqueous solutions are not stable for long periods, with some sources recommending against storing them for more than a day.[7]

-

Frozen Aliquots: If a stock solution must be prepared in advance, it should be aliquoted into single-use volumes and stored at -20°C. This minimizes the damaging effects of repeated freeze-thaw cycles.

-

Ready-to-Use Substrate Solutions: Many commercially available pNPP substrate solutions contain stabilizers that extend their shelf life. These are typically stored at 2-8°C and should be protected from light.[5] Always adhere to the manufacturer's specific storage recommendations.

The primary degradation pathway for pNPP in aqueous solution is hydrolysis, which can be accelerated by elevated temperatures and exposure to light. This non-enzymatic hydrolysis leads to the formation of p-nitrophenol, resulting in a high background signal in assays.

Caption: Logical flow of pNPP stability based on storage conditions.

The Enzymatic Reaction: A Closer Look at Alkaline Phosphatase and pNPP

The hydrolysis of pNPP by alkaline phosphatase (AP) is a two-step process.[3] First, a serine residue in the active site of the enzyme attacks the phosphate group of pNPP, forming a transient phosphoserine intermediate and releasing the p-nitrophenolate ion. In the second step, this phosphorylated enzyme intermediate is hydrolyzed by a water molecule, regenerating the active enzyme and releasing inorganic phosphate.

Caption: Simplified mechanism of pNPP hydrolysis by alkaline phosphatase.

Experimental Protocol: pNPP in an ELISA Workflow

This protocol provides a self-validating system for the use of pNPP as a substrate for alkaline phosphatase in a standard ELISA.

Reagent Preparation

-

Wash Buffer: Phosphate-buffered saline (PBS) with 0.05% Tween-20.

-

Substrate Buffer: 1 M Diethanolamine buffer, pH 9.8, containing 0.5 mM MgCl₂.[2] To prepare, add 97 mL of diethanolamine and 100 mg of MgCl₂ to 800 mL of high-purity water. Adjust the pH to 9.8 with 10 M HCl and bring the final volume to 1 L with water.[2]

-

pNPP Working Solution: Immediately before use, dissolve pNPP disodium salt hexahydrate in the substrate buffer to a final concentration of 1 mg/mL.[2] Protect this solution from light.

-

Stop Solution: 3 M NaOH.[2]

Assay Procedure

-

Final Wash: After the final incubation with the alkaline phosphatase-conjugated secondary antibody, wash the microplate wells thoroughly (at least 3-4 times) with wash buffer to remove any unbound conjugate. This is a critical step to minimize background signal.

-

Substrate Addition: Add 100-200 µL of the freshly prepared pNPP working solution to each well.[2]

-

Incubation: Incubate the plate at room temperature (or 37°C for faster development) for 15-30 minutes, or until sufficient color has developed.[2] The plate should be protected from light during this incubation to prevent non-enzymatic degradation of the substrate.

-

Stopping the Reaction (Endpoint Assay): Add 50 µL of 3 M NaOH stop solution to each well.[2] The stop solution increases the pH, which denatures the enzyme, halting the reaction, and fully deprotonates the p-nitrophenol, leading to a stable yellow color.

-

Data Acquisition: Read the absorbance of each well at 405 nm using a microplate reader. For kinetic assays, the absorbance can be read at multiple time points without the addition of a stop solution.

Caption: Standard ELISA workflow using a pNPP substrate system.

Conclusion

A thorough understanding of the solubility and stability of pNPP disodium salt hexahydrate is fundamental to its successful application in phosphatase research. By adhering to the principles of proper storage and handling, and by implementing well-controlled experimental protocols, researchers can leverage the sensitivity and reliability of this chromogenic substrate to generate high-quality, reproducible data. This guide serves as a foundational resource, empowering scientists to move beyond rote execution and towards a more intuitive and informed application of this essential biochemical tool.

References

-

Zalatan, J. G., & Herschlag, D. (2015). Probing the Origins of Catalytic Discrimination between Phosphate and Sulfate Monoester Hydrolysis: Comparative Analysis of Alkaline Phosphatase and Protein Tyrosine Phosphatases. Biochemistry, 54(4), 978-988. [Link]

-

UKEssays. (November 2018). The Hydrolysis Of Nitrophenyl Phosphate. Retrieved from [Link]

-

Lassila, J. K., Zalatan, J. G., & Herschlag, D. (2011). Probing the origins of catalytic discrimination between phosphate and sulfate monoester hydrolysis: comparative analysis of alkaline phosphatase and protein tyrosine phosphatases. Biochemistry, 50(48), 10495–10507. [Link]

-

Wikipedia contributors. (2023, April 25). Para-Nitrophenylphosphate. In Wikipedia, The Free Encyclopedia. Retrieved 01:28, January 6, 2026, from [Link]

-

Bhattacharjee, S., & Singh, A. K. (2013). Kinetic behaviour of calf intestinal alkaline phosphatase with pNPP. Indian journal of biochemistry & biophysics, 50(1), 63–69. [Link]

-

Don-Liyanage, H., & Taluja, A. (2004). Kinetics of the alkaline phosphatase catalyzed hydrolysis of disodium p-nitrophenyl phosphate: effects of carbohydrate additives, low temperature, and freezing. Biotechnology progress, 20(5), 1343–1351. [Link]

-

Saha, S., et al. (2016). Hydrolysis of p-nitro phenyl phosphate (pNPP) to p-nitro phenolate ion (pNP) occurring within the biocatalytic silica-PEI NPs sponges. ResearchGate. [Link]

-

Acevedo, O., & Jorgensen, W. L. (2010). Resolving Apparent Conflicts between Theoretical and Experimental Models of Phosphate Monoester Hydrolysis. Journal of chemical theory and computation, 6(8), 2535–2544. [Link]

-

Cui, Q., & Elstner, M. (2014). Stabilization of Different Types of Transition States in a Single Enzyme Active Site: QM/MM Analysis of Enzymes in the Alkaline Phosphatase Superfamily. The journal of physical chemistry. B, 118(20), 5439–5454. [Link]

-

Zhang, J., et al. (2021). Biodegradation of p-nitrophenol by engineered strain. AMB Express, 11(1), 123. [Link]

-

ResearchGate. (n.d.). Effect of pH on the pNPP hydrolyzing activity (- -) and stability (- -) of the immobilized lipases. Retrieved January 5, 2026, from [Link]

-

Loba Chemie. (2022). 4-NITROPHENYL PHOSPHATE DISODIUM SALT HEXAHYDRATE AR. [Link]

-

Frontiers in Bioengineering and Biotechnology. (2023). Biodegradation mechanisms of p-nitrophenol and microflora dynamics in fluidized bed bioreactors. [Link]

-

ResearchGate. (n.d.). Metabolic pathway for degradation of p-Nitrophenol by Rhodococcus opacus strain SAO101. Retrieved January 5, 2026, from [Link]

-

PubChem. (n.d.). PNPP, Disodium Hexahydrate. Retrieved January 5, 2026, from [Link]

Sources

- 1. para-Nitrophenylphosphate - Wikipedia [en.wikipedia.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. ukessays.com [ukessays.com]

- 4. researchgate.net [researchgate.net]

- 5. custombiotech.roche.com [custombiotech.roche.com]

- 6. 4264-83-9 CAS | 4-NITROPHENYL PHOSPHATE DISODIUM SALT | Laboratory Chemicals | Article No. 05025 [lobachemie.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Kinetics of the alkaline phosphatase catalyzed hydrolysis of disodium p-nitrophenyl phosphate: effects of carbohydrate additives, low temperature, and freezing - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Stability and Handling of 4-Nitrophenyl Phosphate (pNPP) for Researchers

Introduction

4-Nitrophenyl phosphate (pNPP) is an indispensable chromogenic substrate in biochemical and clinical research.[1] As a synthetic organophosphate compound, its primary utility lies in the sensitive detection and quantification of phosphatase enzymes, including alkaline phosphatases (ALP) and acid phosphatases (ACP).[1][2] The enzymatic hydrolysis of the colorless pNPP molecule yields a vibrant yellow end-product, 4-nitrophenol (pNP), which allows for simple and robust spectrophotometric measurement of enzyme activity.[1][3][4] This guide provides an in-depth exploration of the chemical properties, stability, and critical handling procedures for pNPP, designed to empower researchers, scientists, and drug development professionals to achieve reliable and reproducible results.

Section 1: Core Physicochemical Properties of pNPP

Understanding the fundamental properties of pNPP is the first step toward its proper use. The compound is most commonly supplied as a disodium salt hexahydrate, a form favored for its superior stability and solubility in aqueous solutions.[1]

| Property | Value | Source(s) |

| IUPAC Name | 4-Nitrophenyl dihydrogen phosphate | [1] |

| Common Synonyms | p-Nitrophenyl Phosphate, pNPP | [1][5] |

| Chemical Formula | C₆H₄NNa₂O₆P · 6H₂O (Disodium salt hexahydrate) | [1][6] |

| Molecular Weight | 371.14 g/mol (Disodium salt hexahydrate) | [1][3] |

| Appearance | White to slightly yellow crystalline powder | [1][6] |

| Melting Point | >300 °C | [1][7] |

| Solubility in Water | Soluble; >50 mg/mL | [1][6] |

| λmax (of product) | 405 nm (for 4-nitrophenol in alkaline conditions) | [1][3] |

Section 2: The Chemistry of pNPP Stability and Degradation

The reliability of any assay using pNPP hinges on the stability of the substrate. Spontaneous degradation leads to the formation of 4-nitrophenol, resulting in high background signals and compromised data quality. The primary degradation pathway is non-enzymatic hydrolysis.

The Hydrolysis Reaction

In the presence of a phosphatase, pNPP is hydrolyzed, cleaving the phosphate group to release inorganic phosphate (Pi) and 4-nitrophenol (pNP).[1] Under the alkaline conditions typical for ALP assays (pH > 9), pNP is deprotonated to the 4-nitrophenolate ion, which imparts the characteristic yellow color.[1]

Caption: Enzymatic hydrolysis of pNPP by alkaline phosphatase.

Factors Influencing Stability

Several environmental factors can accelerate the spontaneous, non-enzymatic hydrolysis of pNPP, compromising its integrity.

-

pH: The rate of non-enzymatic hydrolysis of pNPP is significantly pH-dependent.[8] The monoanionic form of pNPP (predominant around pH 2.6-2.7) is susceptible to hydrolysis, while the dianionic form, which exists at higher pH values (pH > 8), is considerably more stable.[8] However, extremely high pH in combination with heat can still promote degradation. For assays, the pH must be carefully controlled; for example, alkaline phosphatase assays are typically performed in buffers like diethanolamine (pH 9.8) or glycine (pH 10.4).[3][4]

-

Temperature: Elevated temperatures increase the rate of hydrolysis. Therefore, both solid pNPP and its solutions should be stored at low temperatures to minimize degradation.[3][9] Long-term storage of solid pNPP is recommended at -20°C.[1][3]

-

Light: pNPP is known to be light-sensitive.[7][10] Exposure to direct sunlight or even ambient laboratory light for prolonged periods can lead to decomposition.[11] It is crucial to store the compound and its solutions in amber vials or otherwise protected from light.[6][9]

-

Contaminants: The presence of contaminating phosphatases, from microbial sources or cross-contamination in the lab, will enzymatically degrade pNPP. Likewise, strong acids and oxidizing agents are incompatible and can cause decomposition.[7]

Section 3: Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is non-negotiable for maintaining the quality and performance of pNPP.

Long-Term Storage

The stability of pNPP differs significantly between its solid and solution forms.

| Form | Recommended Temperature | Duration | Key Considerations |

| Solid (Powder) | -20°C | Up to 24 months | Keep container tightly sealed in a dry, dark place.[6][11][12] |

| Ready-to-Use Solution | 2-8°C | Varies by manufacturer (e.g., >30 months) | Must be protected from light.[9][13] Avoid freezing.[9][13] |

| User-Prepared Stock Solution | -20°C | Up to 4-6 weeks | Store in small, single-use aliquots to avoid freeze-thaw cycles.[14][15] |

| User-Prepared Working Solution | Room Temperature or 2-8°C | Use within one hour for best results | Should be prepared fresh just before use.[3][16][17] |

Workflow: Preparing a Stable pNPP Working Solution

This workflow outlines the critical steps to move from a solid reagent to a reliable, assay-ready working solution, minimizing the risk of premature degradation.

Caption: Standard workflow for preparing pNPP working solution.

Section 4: Practical Applications & Assay Optimization

Protocol: Preparation of pNPP Substrate Solution for Alkaline Phosphatase (ELISA) Assays

This protocol provides a self-validating method for preparing a standard 1 mg/mL pNPP working solution.

Materials:

-

4-Nitrophenyl phosphate disodium salt hexahydrate (pNPP)

-

1 M Diethanolamine buffer with 0.5 mM MgCl₂, pH 9.8[3]

-

Calibrated analytical balance

-

Amber or foil-wrapped tubes

-

Spectrophotometer or plate reader

Methodology:

-

Buffer Preparation: Prepare 1 M diethanolamine buffer. Add 97 mL of diethanolamine and 100 mg of MgCl₂ to 800 mL of purified water. Adjust the pH to 9.8 using 10 M HCl, then bring the final volume to 1 L with water.[3] Allow this buffer to reach room temperature before use.

-

Equilibration: Remove the pNPP container from -20°C storage and allow it to equilibrate to room temperature for at least 30 minutes. This prevents moisture condensation on the hygroscopic powder.

-

Weighing: Tare a clean weigh boat on an analytical balance. Carefully weigh out 10 mg of pNPP powder.

-

Dissolution: Immediately transfer the 10 mg of pNPP into a light-protected tube (e.g., an amber microcentrifuge tube) containing 10 mL of the room-temperature diethanolamine buffer.

-

Mixing: Vortex the solution gently until the pNPP powder is completely dissolved. The final concentration will be 1 mg/mL.

-

Self-Validation (Quality Control):

-

Pipette 200 µL of the prepared substrate solution into a microplate well.

-

Pipette 200 µL of the diethanolamine buffer alone into an adjacent well to serve as a blank.

-

Read the absorbance at 405 nm. The absorbance of the pNPP solution should be very low and close to that of the buffer-only blank (e.g., ≤0.015 A).[6] A significantly yellow color or high absorbance indicates that the pNPP stock is degraded or the solution has been contaminated.

-

-

Usage: Use the validated solution immediately in your ELISA protocol.[3][18] Add the specified volume (e.g., 100-200 µL) to each well after the final wash step.[3][13] Incubate in the dark for 15-30 minutes, or until sufficient color develops.[1][3]

Troubleshooting High Background Signals

High background is the most common issue when using pNPP and almost always points to the presence of free 4-nitrophenol.

Caption: Decision tree for troubleshooting high background in pNPP assays.

Section 5: Safety and Disposal

While not acutely hazardous, pNPP is a laboratory chemical and requires appropriate precautions.

-

Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat when handling pNPP powder or solutions.[11][19][20] Avoid creating and inhaling dust.[12][19]

-

First Aid:

-

Disposal: Dispose of unused pNPP and contaminated materials in accordance with local, state, and federal regulations.[11][12] Do not discharge into sewers or waterways.[11][21]

Conclusion

4-Nitrophenyl phosphate is a powerful and sensitive substrate, but its performance is directly tied to its chemical integrity. By understanding the mechanisms of its degradation and implementing rigorous protocols for storage, handling, and solution preparation, researchers can ensure the validity of their experimental data. The keys to success are minimizing exposure to light, heat, and moisture; preparing solutions fresh from high-quality solid stock; and incorporating self-validating quality control steps into every workflow.

References

-

Loba Chemie. (n.d.). This compound AR Safety Data Sheet. Retrieved from [Link]

-

ChemBK. (2024). 4-nitrophenyl disodium orthophosphate. Retrieved from [Link]

-

Interchim. (n.d.). pNPP Solution (AP Substrate for ELISA). Retrieved from [Link]

-

Carl ROTH. (2024). Safety Data Sheet: this compound. Retrieved from [Link]

- Tideswell, R. J., & Williams, A. (1977). The non-enzymatic hydrolysis of p-nitrophenyl phosphate. Canadian Journal of Chemistry, 55(1), 36-41.

- Thompson, L. M., & MacLeod, R. A. (1974). Factors Affecting the Activity and Stability of Alkaline Phosphatase in a Marine Pseudomonad. Journal of Bacteriology, 117(2), 813-818.

-

Leinco Technologies. (n.d.). pNPP Microwell Alkaline Phosphatase (AP) Stabilized Substrate One Component. Retrieved from [Link]

-

Interchim. (n.d.). pNPP Tablets & Powder. Retrieved from [Link]

-

AMSBIO. (n.d.). pNPP Phosphatase Assay Kits. Retrieved from [Link]

-

Genaxxon bioscience. (n.d.). pNPP Tablets. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | 333338-18-4 [chemicalbook.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. custombiotech.roche.com [custombiotech.roche.com]

- 7. chembk.com [chembk.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. pNPP Microwell Alkaline Phosphatase Stablized | Leinco [leinco.com]

- 10. carlroth.com:443 [carlroth.com:443]

- 11. lobachemie.com [lobachemie.com]

- 12. fishersci.com [fishersci.com]

- 13. interchim.fr [interchim.fr]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. resources.amsbio.com [resources.amsbio.com]

- 16. journals.asm.org [journals.asm.org]

- 17. interchim.fr [interchim.fr]

- 18. genaxxon.com [genaxxon.com]

- 19. chemicalbook.com [chemicalbook.com]

- 20. chemicalbook.com [chemicalbook.com]

- 21. datasheets.scbt.com [datasheets.scbt.com]

The Bench Scientist's Guide to p-Nitrophenyl Phosphate (pNPP): An In-Depth Technical Whitepaper

This guide provides an in-depth technical overview of p-nitrophenyl phosphate (pNPP) as a versatile chromogenic substrate for the quantitative determination of various phosphatase activities. Tailored for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the underlying principles and rationale behind experimental design, ensuring robust and reproducible results.

Foundational Principles: Understanding pNPP

p-Nitrophenyl phosphate (pNPP) is a synthetic, non-proteinaceous substrate widely employed in biochemical assays to measure the activity of phosphatases.[1][2] Its popularity stems from its cost-effectiveness, simplicity of use, and the straightforward colorimetric detection of its enzymatic product.[1][3] Phosphatases are a broad class of enzymes that catalyze the hydrolysis of phosphomonoesters, removing a phosphate group from their substrate. This process, known as dephosphorylation, is a critical regulatory mechanism in countless cellular processes.[4]

The pNPP assay provides a reliable method for quantifying the activity of various types of phosphatases, including:

-

Alkaline Phosphatases (APs): Enzymes with optimal activity at alkaline pH.[1][5]

-

Acid Phosphatases (ACPs): Enzymes that function optimally in acidic environments.[1][6]

-

Protein Tyrosine Phosphatases (PTPs): A subclass of phosphatases that remove phosphate groups from tyrosine residues on proteins.[1][7]

-

Serine/Threonine Phosphatases: Enzymes that act on serine and threonine residues.[8][9]

While pNPP is a non-specific substrate, its utility lies in its ability to provide a general measure of phosphatase activity, which can then be further dissected using specific inhibitors or by assaying purified enzymes.[3]

The Chromogenic Reaction: Mechanism of Action

The core of the pNPP assay is a simple, yet elegant, enzymatic reaction. The substrate, p-nitrophenyl phosphate, is colorless in solution. In the presence of a phosphatase, the enzyme catalyzes the hydrolysis of the phosphate ester bond.[1] This reaction yields two products: inorganic phosphate (Pi) and p-nitrophenol (pNP).[1][10]

Under alkaline conditions, p-nitrophenol is deprotonated to form the p-nitrophenolate ion, which exhibits a distinct yellow color.[4][9] This colored product has a maximum absorbance at a wavelength of 405 nm, allowing for direct quantification using a spectrophotometer or a microplate reader.[1][5] The intensity of the yellow color is directly proportional to the amount of pNP produced, which in turn is a measure of the phosphatase activity in the sample.[11]

The reaction can be represented as follows:

p-Nitrophenyl Phosphate (colorless) + H₂O ---(Phosphatase)---> p-Nitrophenol (yellow at alkaline pH) + Inorganic Phosphate

Practical Applications in Research and Development

The pNPP assay is a workhorse in many scientific disciplines due to its versatility and ease of implementation. Key applications include:

-

Enzyme-Linked Immunosorbent Assay (ELISA): pNPP is a common substrate for alkaline phosphatase-conjugated secondary antibodies in ELISA, where the development of the yellow color indicates the presence and quantity of the target antigen.[5][12]

-

Enzyme Kinetics Studies: The assay is used to determine key kinetic parameters of phosphatases, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax).[13][14]

-

High-Throughput Screening (HTS): The simplicity and robustness of the pNPP assay make it amenable to high-throughput screening for the discovery of phosphatase inhibitors or activators in drug development.[9][15]

-

Quality Control: It is used in the quality control of purified enzyme preparations to determine their specific activity.[10][15]

-

Diagnostics: Levels of certain phosphatases in serum, such as prostatic acid phosphatase, can be indicative of disease states, and pNPP assays can be used for their measurement.[6]

Experimental Design and Protocols: A Self-Validating System

A well-designed pNPP assay should be a self-validating system, incorporating appropriate controls to ensure the reliability of the results. The following sections provide a detailed protocol and explain the rationale behind each step.

Reagent Preparation and Considerations

The choice of buffer is critical and depends on the optimal pH for the specific phosphatase being assayed.

| Phosphatase Type | Recommended Buffer System | Typical pH | Rationale |

| Alkaline Phosphatase | 1 M Diethanolamine with 0.5 mM MgCl₂ or 0.1 M Glycine with 1 mM MgCl₂ and 1 mM ZnCl₂ | 9.8 - 10.4 | Provides the optimal alkaline environment for enzyme activity. Mg²⁺ and Zn²⁺ are often essential cofactors.[16] |

| Acid Phosphatase | 100 mM Sodium Acetate with 10 mM MgCl₂ | 5.5 | Creates the acidic conditions necessary for the optimal function of acid phosphatases.[4][9] |

| Neutral Phosphatases (e.g., PTPs) | Assay buffers with a pH of 7.2 | 7.2 | Mimics physiological pH, suitable for phosphatases active under neutral conditions.[4][8] |

pNPP Substrate Solution: This should be prepared fresh before each experiment by dissolving pNPP powder or tablets in the appropriate assay buffer to a typical concentration of 1 mg/mL.[17] The solution is light-sensitive and should be protected from light.[1]

Stop Solution: A strong alkali, such as 2-3 M Sodium Hydroxide (NaOH), is used to terminate the enzymatic reaction.[3][12] The addition of a strong base serves two purposes: it denatures the enzyme, thus stopping the reaction, and it raises the pH to ensure the complete conversion of p-nitrophenol to the colored p-nitrophenolate ion for maximal absorbance.[4]

Step-by-Step Experimental Protocol (96-Well Plate Format)

This protocol provides a general framework that can be adapted for specific applications.

-

Prepare Reagents: Allow all buffers and solutions to equilibrate to the desired reaction temperature (e.g., room temperature or 37°C).[9][15] Prepare the pNPP substrate solution fresh.

-

Sample Preparation: Prepare serial dilutions of your enzyme sample (e.g., cell lysate, purified enzyme) in the appropriate assay buffer.[9]

-

Assay Plate Setup:

-

Initiate the Reaction: Add 50 µL of the freshly prepared pNPP substrate solution to all wells.[8][9]

-

Incubation: Incubate the plate for a predetermined time (e.g., 15-60 minutes) at the optimal temperature for the enzyme, protected from light.[3][4] The incubation time should be optimized to ensure the reaction remains within the linear range.

-

Stop the Reaction: Add 50 µL of stop solution (e.g., 2 N NaOH) to each well to terminate the reaction.[3][12]

-

Read Absorbance: Measure the absorbance of each well at 405 nm using a microplate reader.[8][9]

Data Analysis and Interpretation

-

Subtract Background: Subtract the average absorbance of the blank wells from the absorbance of all sample wells.

-

Calculate Enzyme Activity: The rate of pNP production can be calculated using the Beer-Lambert law (A = εcl), where:

Enzyme activity is often expressed in units, where one unit is defined as the amount of enzyme that hydrolyzes 1 µmole or 1 nmole of pNPP per minute under specified conditions.[10]

Key Parameters, Optimization, and Troubleshooting

Critical Assay Parameters

| Parameter | Optimal Range | Rationale and Considerations |

| pH | Enzyme-dependent (5.5 for acid, 7.2 for neutral, 9.8-10.4 for alkaline) | Enzyme activity is highly pH-dependent. Using the incorrect pH will lead to suboptimal or no activity.[4][9] |

| Temperature | 25°C to 37°C | Most phosphatases have an optimal temperature for activity. Higher temperatures can increase reaction rates but may also lead to enzyme denaturation over time.[9][19] |

| Substrate Concentration | Typically 1 mg/mL or higher | The concentration of pNPP should be at or above its Km value for the enzyme to ensure the reaction rate is proportional to the enzyme concentration and not limited by substrate availability.[1][10] |